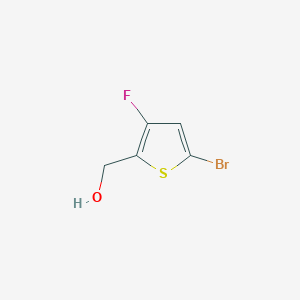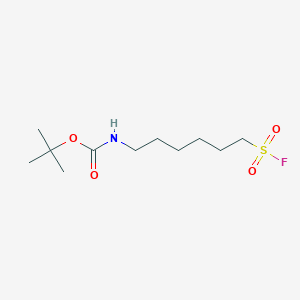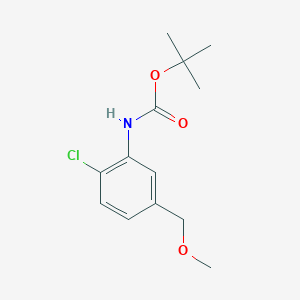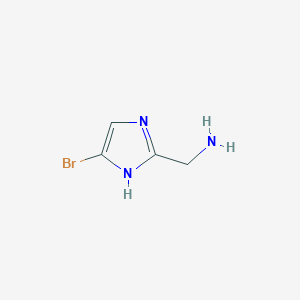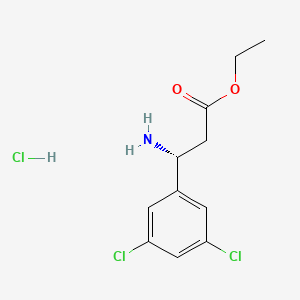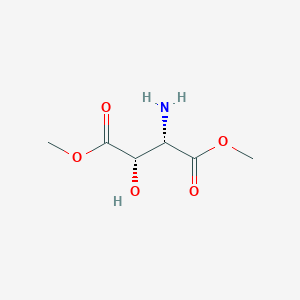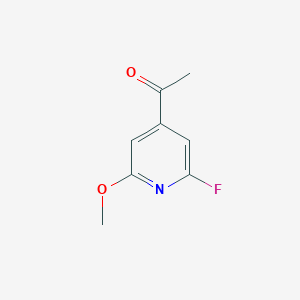
rel-(3R,5S)-1-Benzylpiperidine-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(3R,5S)-1-Benzylpiperidine-3,5-diamine: is a chiral compound with significant interest in various scientific fields. This compound features a piperidine ring substituted with a benzyl group and two amine groups at the 3 and 5 positions. Its unique stereochemistry, denoted by the (3R,5S) configuration, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,5S)-1-Benzylpiperidine-3,5-diamine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Benzylation: The piperidine ring is benzylated at the nitrogen atom using benzyl chloride in the presence of a base such as sodium hydride.
Amine Introduction:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reaction pathways.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: rel-(3R,5S)-1-Benzylpiperidine-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine groups or the benzyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in asymmetric catalysis to produce chiral products.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical pathways.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of neurological disorders.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Used as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of rel-(3R,5S)-1-Benzylpiperidine-3,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
rel-(3R,5S)-3,5-Dimethylpiperidine: A structurally similar compound with different substituents.
rel-(3R,5S)-1-(tert-Butoxycarbonyl)piperidine-3,5-dicarboxylic acid: Another related compound with different functional groups.
Uniqueness: rel-(3R,5S)-1-Benzylpiperidine-3,5-diamine is unique due to its specific stereochemistry and the presence of both benzyl and amine groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(3S,5R)-1-benzylpiperidine-3,5-diamine |
InChI |
InChI=1S/C12H19N3/c13-11-6-12(14)9-15(8-11)7-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13-14H2/t11-,12+ |
InChI Key |
GZVQUMWJIODSMA-TXEJJXNPSA-N |
Isomeric SMILES |
C1[C@H](CN(C[C@H]1N)CC2=CC=CC=C2)N |
Canonical SMILES |
C1C(CN(CC1N)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride](/img/structure/B12955829.png)
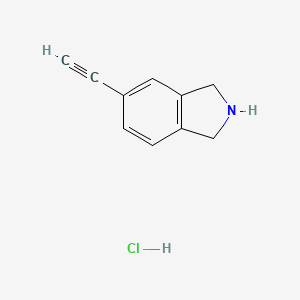
![3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12955837.png)
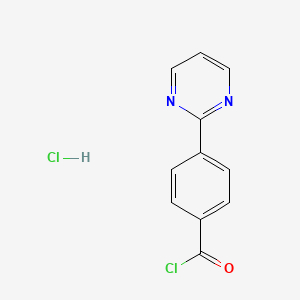

![tert-Butyl (1S,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B12955860.png)
